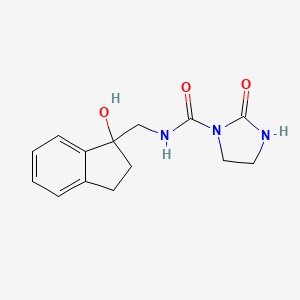

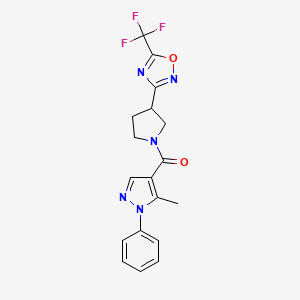

![molecular formula C20H18Cl2N2O2 B2531255 2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 903346-29-2](/img/structure/B2531255.png)

2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Facile Synthesis and Biological Evaluation

The research presented in the first paper focuses on the design and synthesis of various N-(1-(2-chlorobenzo[h]quinolin-3-yl)-1-substituted-vin-2-yl)benzamide derivatives, which are based on the 2-chlorobenzo[h]quinoline core. These compounds were synthesized with the intention of evaluating their potential as antioxidant and insecticidal agents. The study found that these derivatives exhibited good antioxidant activities when compared with ascorbic acid, a commercial antioxidant. Moreover, the in vitro insecticidal activities of these compounds were significant, showing high effectiveness against the cotton leafworm, and in some cases, outperforming the commercial insecticide chlorpyrifos .

Synthesis, Characterization, and Catalytic Activity

In the second paper, a series of N-(2-(1-R-1H-benzo[d]imidazol-2-yl)quinolin-8-yl)-2-R(1)-4-R(2)-benzamide derivatives were synthesized and characterized. The compounds underwent a reaction with KOH and were subsequently treated with nickel acetate or nickel chloride to form nickel complexes. These complexes were thoroughly characterized using elemental and spectroscopic analyses, and the molecular structures of representative compounds were determined through single-crystal X-ray diffraction. Notably, these nickel complexes demonstrated good to high catalytic activities in ethylene oligomerization, with the reaction conditions and the nature of the ligands influencing their performance .

Molecular Structure Analysis

The molecular structures of the benzamide derivatives and their nickel complexes were elucidated using single-crystal X-ray diffraction, which provided detailed insights into their geometries and bonding interactions. The structural analysis is crucial for understanding the reactivity and properties of these compounds. The molecular structure directly influences the catalytic activity observed in the nickel complexes, as well as the antioxidant and insecticidal properties of the benzamide derivatives .

Chemical Reactions Analysis

The synthesis of the benzamide derivatives involved multiple steps, including the treatment with KOH and the reaction with nickel salts to form the corresponding nickel complexes. The reactivity of these compounds under different conditions highlights the importance of the ligand structure in determining the outcome of the chemical reactions. The formation of the nickel complexes and their subsequent use in catalysis demonstrates the potential of these compounds in industrial applications, such as ethylene oligomerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their biological evaluation, spectroscopic data, and catalytic performance. The antioxidant and insecticidal activities suggest that these compounds have significant potential for practical applications. The catalytic activity of the nickel complexes in ethylene oligomerization indicates that these compounds could be valuable in the field of polymer chemistry. The properties of these compounds are closely related to their molecular structures and the nature of the substituents on the benzamide core .

科学的研究の応用

1. Serotonin Receptor Antagonism and Depression Management

Research into quinoxalin-2-carboxamides, closely related to the specified compound, has shown their potential as serotonin type-3 (5-HT3) receptor antagonists. These compounds have been evaluated for their effectiveness in antagonizing the 5-HT3 receptor, which is a potential therapeutic target for managing conditions like depression (Mahesh, Devadoss, Pandey, & Yadav, 2011).

2. Antimicrobial Properties

A study on various carboxamide derivatives integrated with quinoline, similar in structure to the specified compound, has demonstrated significant in vitro antibacterial activity. This suggests a potential role for these compounds in combating bacterial infections, especially against pathogenic bacteria like S. aureus and E. coli (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

3. Antioxidant and Antibacterial Studies

Research on phenolic esters and amides of quinoline carboxylic acids, which share a structural resemblance with the specified compound, has uncovered their capabilities in exhibiting antioxidant properties. These compounds have also shown promising antibacterial activities against various strains of bacteria (Shankerrao, Bodke, & Mety, 2013).

4. Ethylene Oligomerization and Catalysis

Research has been conducted on nickel complexes bearing benzamide derivatives, related to the specified compound, which have shown effectiveness in ethylene oligomerization. This suggests potential applications in catalysis and industrial chemical processes (Wang, Shen, & Sun, 2009).

5. Synthesis and Evaluation as Anti-Inflammatory Agents

Compounds structurally similar to 2,5-Dichloro-N-[2-(6,7-Dimethyl-2-Oxo-1H-Quinolin-3-Yl)Ethyl]Benzamide have been synthesized and evaluated for their anti-inflammatory properties. These studies suggest potential therapeutic applications in the treatment of inflammation-related conditions (Vachala, Srinivasan, & Prakash, 2011).

6. Remote Sulfonylation in Synthetic Chemistry

The remote sulfonylation of benzamide derivatives, akin to the specified compound, has been achieved under specific conditions. This process is notable for generating environmentally benign byproducts and offers potential applications in synthetic chemistry (Xia, Wang, Xu, Wei, Shen, Duan, Zhu, & Zhang, 2016).

作用機序

Target of Action

The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . Indole derivatives are known to bind with high affinity to multiple receptors

Mode of Action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on this compound, it’s difficult to say how it interacts with its targets.

Biochemical Pathways

Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by this compound would depend on its targets.

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Indole derivatives can have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

特性

IUPAC Name |

2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18Cl2N2O2/c1-11-7-14-9-13(19(25)24-18(14)8-12(11)2)5-6-23-20(26)16-10-15(21)3-4-17(16)22/h3-4,7-10H,5-6H2,1-2H3,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPDMWZXIQROEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

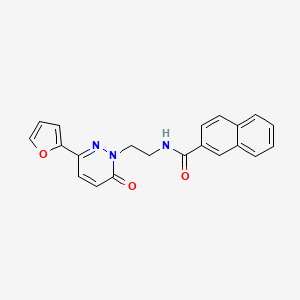

![4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2531174.png)

![5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2531176.png)

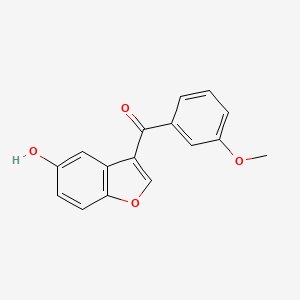

![N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B2531178.png)

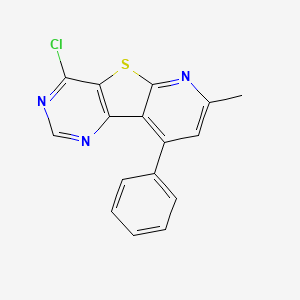

![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2531182.png)

![Methyl 3-[(4-chlorophenyl){2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2531188.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2531189.png)

![2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2531194.png)